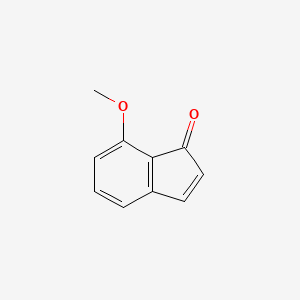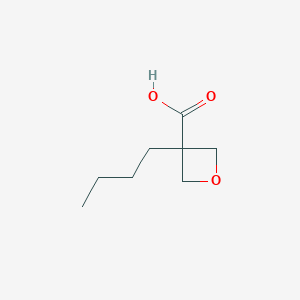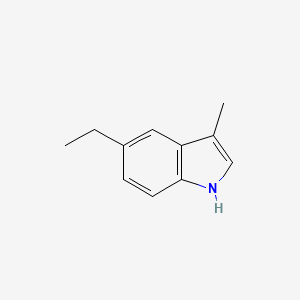![molecular formula C10H7NO B11918956 2h-Furo[3,2-e]indole CAS No. 28579-31-9](/img/structure/B11918956.png)
2h-Furo[3,2-e]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Furo[3,2-e]indole is a heterocyclic compound that combines the structural features of both furan and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,2-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid with dimethylformamide and phosphorus oxychloride, leading to the formation of the desired furoindole derivative through intramolecular cyclization .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Furo[3,2-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxo-furoindole derivatives.
Reduction: Formation of dihydro-furoindole derivatives.
Substitution: Formation of halogenated furoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2H-Furo[3,2-e]indole involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical biological processes. For example, certain derivatives of furoindole have shown significant inhibitory activity against tumor cell lines by interfering with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-f]indole: Another furoindole derivative with similar structural features.
Benzofuro[3,2-b]indole: A related compound with a benzene ring fused to the furoindole structure.
Uniqueness: 2H-Furo[3,2-e]indole stands out due to its specific fusion of furan and indole rings, which imparts unique electronic and steric properties
Eigenschaften
CAS-Nummer |
28579-31-9 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2H-furo[3,2-e]indole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-5H,6H2 |
InChI-Schlüssel |
IARKIYJCHZZSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C3=CC=NC3=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)








![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
